molecular formula C8H15NO4 B12835598 Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate

Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate

Cat. No.: B12835598
M. Wt: 189.21 g/mol
InChI Key: HYRWIMZMUGCXAS-UHFFFAOYSA-N
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Description

Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Catalysts and reagents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The methoxy(methyl)amino group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxobutanoate: Lacks the methoxy(methyl)amino group, making it less reactive in certain substitution reactions.

    Methyl 4-[methoxy(methyl)amino]-4-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    4-[Methoxy(methyl)amino]-4-oxobutanoic acid: The carboxylic acid form, which has different reactivity and solubility properties

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate

InChI

InChI=1S/C8H15NO4/c1-4-13-8(11)6-5-7(10)9(2)12-3/h4-6H2,1-3H3

InChI Key

HYRWIMZMUGCXAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)N(C)OC

Origin of Product

United States

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